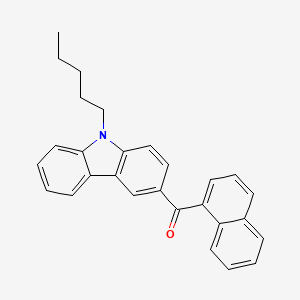

Naphthalen-1-yl(9-pentyl-9h-carbazol-3-yl)methanone

概要

説明

EG 018は、カルバゾールファミリーに属する合成カンナビノイドです。その向精神作用で知られており、デザイナードラッグとしてオンラインで販売されてきました。 EG 018は、カンナビノイド受容体1(CB1)およびカンナビノイド受容体2(CB2)のパーシャルアゴニストとして作用し、高い結合親和性を示しますが、シグナル応答を誘発する際の効力は比較的低いです .

準備方法

EG 018の合成には、カルバゾールコアの調製から始まるいくつかのステップが含まれます。合成ルートには通常、次のステップが含まれます。

カルバゾールコアの形成: カルバゾールコアは、適切な前駆体の環化を含む一連の反応によって合成されます。

ペンチル鎖の付加: ペンチル鎖は、アルキル化反応によって導入されます。

メタノン基の形成:

化学反応の分析

EG 018は、次のようないくつかのタイプの化学反応を受けます。

酸化: EG 018は、酸化されて、ヒドロキシル化およびカルボニル化代謝産物を形成することができます。酸化のための一般的な試薬には、過酸化水素やその他の酸化剤などがあります。

還元: 還元反応は、EG 018をその還元型に変換することができますが、これらの反応に関する具体的な条件および試薬はあまり報告されていません。

これらの反応によって生成される主要な生成物には、ヒドロキシル化およびカルボニル化代謝産物があり、これらはしばしば、法医学分析におけるEG 018の消費の指標として使用されます .

科学研究への応用

EG 018には、いくつかの科学研究への応用があります。

化学: EG 018は、分析化学において、合成カンナビノイドの同定と定量のための基準物質として使用されます。

生物学: 生物学的研究において、EG 018は、ヒト肝細胞における合成カンナビノイドの代謝と薬物動態を研究するために使用されます.

医学: 医療用途として承認されていませんが、EG 018は、その潜在的な治療効果と毒性プロファイルについて研究されています。

業界: EG 018は、法医学毒性学において、生物試料中の合成カンナビノイドを検出するための方法を開発するために使用されています.

科学的研究の応用

Forensic Toxicology

One of the primary applications of EG-018 is in forensic toxicology. Researchers have focused on identifying and characterizing its metabolites in biological samples, particularly urine. This is crucial for developing reliable detection methods for forensic purposes. The identification of metabolites can aid in understanding the compound's pharmacokinetics and potential health risks associated with its use.

Key Metabolites Identified:

- Hydroxypentyl metabolite (likely the 4-hydroxypentyl isomer)

- N-dealkylated metabolite mono-hydroxylated at the carbazole core

These metabolites have been detected using advanced analytical techniques such as ultra-high-performance liquid chromatography-quadrupole mass spectrometry (UHPLC-Q-MS), which enhances the reliability of screening tests for monitoring its prevalence in populations .

Drug Monitoring

EG-018's role extends to drug monitoring, where understanding its metabolic pathways is essential for creating targeted screening tests. The rapid emergence of synthetic cannabinoids like EG-018 necessitates ongoing research into their effects and detection methods to mitigate associated health risks.

Potential Therapeutic Uses

While primarily studied for its psychoactive properties, there is emerging interest in the therapeutic potential of EG-018. Preliminary studies suggest that compounds similar to EG-018 may have anticancer properties due to their interaction with specific biological pathways . However, this area requires further investigation to establish efficacy and safety profiles.

作用機序

EG 018は、カンナビノイド受容体1(CB1)およびカンナビノイド受容体2(CB2)のパーシャルアゴニストとして作用することにより、その効果を発揮します。これらの受容体に高い親和性で結合しますが、比較的低いシグナル応答を誘発します。 これらの受容体の活性化は、知覚の変化、気分の変化、潜在的な毒性効果など、さまざまな生理学的および向精神作用を引き起こします .

類似の化合物との比較

EG 018は、JWH-018、THJ-018、FUB-018などの他の合成カンナビノイドと比較されます。これらの化合物は、構造と作用機序が似ていますが、結合親和性と効力は異なります。

JWH-018: CB1およびCB2受容体に高い結合親和性と効力を示す合成カンナビノイド。

THJ-018: JWH-018に似ていますが、化学構造が異なり、薬理学的プロファイルが異なります。

FUB-018: EG 018のフッ素化アナログで、より高い効力と異なる代謝経路を持ちます.

EG 018は、高い結合親和性にもかかわらず、効力が比較的低い点が特徴であり、同じクラスの他の合成カンナビノイドとは異なります .

類似化合物との比較

EG 018 is compared with other synthetic cannabinoids such as JWH-018, THJ-018, and FUB-018. These compounds share similar structures and mechanisms of action but differ in their binding affinities and efficacies:

JWH-018: A synthetic cannabinoid with high binding affinity and efficacy at CB1 and CB2 receptors.

THJ-018: Similar to JWH-018 but with a different chemical structure, leading to variations in its pharmacological profile.

FUB-018: A fluorinated analogue of EG 018 with higher potency and different metabolic pathways.

EG 018 is unique in its relatively low efficacy despite high binding affinity, making it distinct from other synthetic cannabinoids in its class .

生物活性

Naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone, also known as EG-018, is a synthetic cannabinoid that demonstrates significant biological activity primarily through its interaction with cannabinoid receptors in the human body. This compound is structurally unique, featuring a naphthalene ring linked to a carbazole moiety, which contributes to its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : C28H25NO

- Molecular Weight : Approximately 391.5 g/mol

- IUPAC Name : Naphthalen-1-yl-(9-pentylcarbazol-3-yl)methanone

The compound's structural features allow it to act as a partial agonist at cannabinoid receptors CB1 and CB2, which are crucial components of the endocannabinoid system involved in various physiological processes such as mood regulation, pain sensation, and appetite control.

EG-018 interacts with cannabinoid receptors in the following ways:

- CB1 Receptor Activation : This receptor is primarily found in the brain and is involved in modulating neurotransmitter release. Activation can lead to reduced pain perception and altered mood states.

- CB2 Receptor Activation : Predominantly located in the peripheral nervous system, this receptor plays a role in immune response modulation. Its activation may influence inflammatory processes and pain signaling pathways .

Psychoactive Properties

As a synthetic cannabinoid, EG-018 exhibits psychoactive effects similar to those of natural cannabinoids derived from Cannabis sativa. However, its potency and efficacy can vary significantly due to its unique structure. Research indicates that while it binds effectively to cannabinoid receptors, it may have lower efficacy in inducing a signaling response compared to classical cannabinoids .

Metabolism and Pharmacokinetics

Studies on the metabolism of EG-018 reveal that it undergoes Phase I metabolic processes primarily in the liver. The metabolites formed can be detected in biological samples such as urine, which is critical for forensic toxicology applications . The identification of metabolites aids in understanding the compound's pharmacokinetics and potential health risks associated with its use.

Case Studies and Research Findings

- Detection and Identification : A study utilized ultra-high-performance liquid chromatography-quadrupole time-of-flight-mass spectrometry (UHPLC-QTOF-MS) for the identification of EG-018 among other synthetic cannabinoids in seized materials. This analytical approach is essential for forensic laboratories dealing with new psychoactive substances .

- Health Implications : Given its psychoactive nature, research has focused on understanding the health implications of EG-018 use. Its effects on mood and cognition have been documented, necessitating further studies to clarify long-term consequences and potential therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Primary Use | Binding Affinity |

|---|---|---|---|

| EG-018 | Synthetic Cannabinoid | Recreational/Research | Moderate |

| JWH-018 | Synthetic Cannabinoid | Recreational | High |

| 5F-AKB48 | Synthetic Cannabinoid | Recreational/Research | High |

This table illustrates how EG-018 compares with other synthetic cannabinoids regarding structure, use, and binding affinity.

Future Directions

Research into this compound should continue to explore:

- Detailed Mechanisms of Action : Further elucidation of how this compound interacts at the molecular level with cannabinoid receptors could provide insights into its therapeutic potential.

- Long-term Health Effects : Longitudinal studies are necessary to assess the chronic effects of EG-018 usage on human health.

特性

IUPAC Name |

naphthalen-1-yl-(9-pentylcarbazol-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H25NO/c1-2-3-8-18-29-26-15-7-6-13-23(26)25-19-21(16-17-27(25)29)28(30)24-14-9-11-20-10-4-5-12-22(20)24/h4-7,9-17,19H,2-3,8,18H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMMDJDPNLZYLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=C(C=C(C=C2)C(=O)C3=CC=CC4=CC=CC=C43)C5=CC=CC=C51 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H25NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001337258 | |

| Record name | 1-Naphthalenyl(9-pentyl-9H-carbazol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2219320-91-7 | |

| Record name | EG-018 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2219320917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenyl(9-pentyl-9H-carbazol-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001337258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EG-018 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5G2788GL5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。